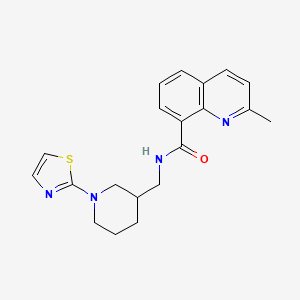
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing similar heterocyclic moieties such as imidazole and thiazole have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives show different biological activities by interacting with their targets
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Compounds with similar structures have been found to have significant analgesic and anti-inflammatory activities .
生物活性
2-Methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of the quinoline core and subsequent modifications to introduce thiazole and piperidine moieties. The general synthetic route can be outlined as follows:
- Formation of Quinoline Core : The quinoline structure is synthesized using standard methods such as cyclization reactions involving appropriate precursors.
- Thiazole and Piperidine Incorporation : The thiazole ring is introduced through nucleophilic substitution reactions, while piperidine derivatives are formed via amine coupling reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole-piperidine unit to the quinoline framework.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hybrid compounds combining quinoline and thiosemicarbazone structures have shown potent inhibition against various cancer cell lines, suggesting that the incorporation of the quinoline moiety enhances cytotoxicity (IC50 values ranging from 0.12 to 0.62 μM) .
Antimicrobial Properties
The compound's antimicrobial efficacy has also been evaluated. In vitro studies indicate that derivatives related to this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may also possess neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit cholinesterases effectively, which is crucial for managing symptoms in Alzheimer's patients .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications that enhance potency include:
- Substituent Variations : The presence of electron-donating groups on the quinoline ring has been shown to improve inhibitory activity against target enzymes.
- Linker Length and Composition : Modifying the length and nature of the linker connecting the thiazole and piperidine units can significantly impact biological efficacy.
Case Studies
Several case studies provide insights into the pharmacological potential of similar compounds:
- Case Study on Quinoline Derivatives : A study highlighted a series of quinoline-thiosemicarbazone hybrids with IC50 values significantly lower than standard drugs used for Alzheimer's treatment, demonstrating their potential as lead compounds for drug development .
- Antimicrobial Efficacy Study : Another investigation focused on pyrazole derivatives showed that modifications led to enhanced antimicrobial activity against resistant strains, providing a model for further exploration of modifications in related compounds .
属性
IUPAC Name |
2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-7-8-16-5-2-6-17(18(16)23-14)19(25)22-12-15-4-3-10-24(13-15)20-21-9-11-26-20/h2,5-9,11,15H,3-4,10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJDEAWAGBLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN(C3)C4=NC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














